Cas no 1519285-71-2 (3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid)

3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid
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- MDL: MFCD28723421
- インチ: 1S/C8H5F4NO2/c9-3-1-2-4(13)6(8(10,11)12)5(3)7(14)15/h1-2H,13H2,(H,14,15)
- InChIKey: KMMUIQJROPCGEH-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=C(C=1C(=O)O)F)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- XLogP3: 1.8
- トポロジー分子極性表面積: 63.3
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015846-1g |
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Enamine | EN300-20825971-0.05g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 0.05g |
$539.0 | 2023-09-16 | ||
Enamine | EN300-20825971-5.0g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 5g |
$2028.0 | 2023-05-25 | ||
Enamine | EN300-20825971-10.0g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 10g |
$3007.0 | 2023-05-25 | ||
Enamine | EN300-20825971-0.1g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 0.1g |
$565.0 | 2023-09-16 | ||
Enamine | EN300-20825971-0.5g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 0.5g |
$616.0 | 2023-09-16 | ||
Enamine | EN300-20825971-1.0g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 1g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-20825971-1g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 1g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-20825971-2.5g |
3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 2.5g |
$1260.0 | 2023-09-16 | ||
Alichem | A015015846-500mg |
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid |
1519285-71-2 | 97% | 500mg |
806.85 USD | 2021-05-31 |
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid 関連文献
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acidに関する追加情報
3-Amino-6-Fluoro-2-(Trifluoromethyl)Benzoic Acid: A Comprehensive Overview
3-Amino-6-fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 1519285-71-2) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes an amino group (-NH₂), a fluoro group (-F), and a trifluoromethyl group (-CF₃) attached to a benzoic acid backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for research and industrial purposes. The molecule's structure allows for further functionalization, enabling its use as an intermediate in the synthesis of more complex molecules with tailored properties.
One of the most promising applications of 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid lies in its potential as a building block in drug discovery. The presence of multiple electron-withdrawing groups (EWGs), such as -F and -CF₃, enhances the molecule's stability and bioavailability. These properties are particularly advantageous in the development of small-molecule inhibitors targeting specific protein kinases or other disease-related enzymes. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain cancer-related kinases, making it a valuable candidate for anti-cancer drug development.
In addition to its pharmaceutical applications, 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs are highly porous materials with applications in gas storage, catalysis, and sensing technologies. The trifluoromethyl group's electron-withdrawing nature further enhances the ligand's coordinating ability, making it an attractive option for such applications.
From an environmental perspective, the stability and biodegradation characteristics of 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid are critical considerations. Recent research has focused on evaluating its environmental fate and toxicity profile. Initial findings suggest that while the compound exhibits moderate persistence in aqueous environments, it does not pose significant acute toxicity to aquatic organisms at environmentally relevant concentrations. However, long-term ecological impacts require further investigation to ensure sustainable use.
The development of analytical methods for the precise characterization and quantification of 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid has also been an area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to establish reliable methods for quality control and purity analysis. These advancements are essential for maintaining consistency in production and ensuring the compound's suitability for various applications.
In conclusion, 3-amino-6-fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 1519285-71-) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies and therapeutic interventions is likely to expand significantly.
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